N,N'-[1,4-phenylenebis(oxyethane-2,1-diyl)]diacetamide
Description
N,N'-[1,4-Phenylenebis(oxyethane-2,1-diyl)]diacetamide (CAS: 140-50-1; synonyms: N,N'-Diacetyl-1,4-phenylenediamine, p-Phenylenediacetamide) is a symmetrical aromatic diamide with a 1,4-phenylene core flanked by two ethylene glycol (oxyethane) linkers, each terminating in an acetamide group. Its molecular formula is C₁₀H₁₂N₂O₂, and it has a molecular weight of 192.21 g/mol . The compound is synthesized via acetylation of 1,4-phenylenediamine or through coupling reactions involving ethylene glycol derivatives. Key spectroscopic data includes FT-IR peaks at 1710 cm⁻¹ (C=O stretch) and 1271–1101 cm⁻¹ (C-O ester stretches), though these may vary slightly depending on substituent modifications .
Properties
IUPAC Name |
N-[2-[4-(2-acetamidoethoxy)phenoxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-11(17)15-7-9-19-13-3-5-14(6-4-13)20-10-8-16-12(2)18/h3-6H,7-10H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYZFUWQMQPCMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)OCCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[1,4-phenylenebis(oxyethane-2,1-diyl)]diacetamide typically involves the reaction of 1,4-phenylenebis(oxyethane) with acetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: 1,4-phenylenebis(oxyethane) and acetic anhydride.
Catalyst: Commonly used catalysts include pyridine or triethylamine.
Reaction Conditions: The reaction is carried out at a temperature range of 50-70°C under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of N,N’-[1,4-phenylenebis(oxyethane-2,1-diyl)]diacetamide may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N’-[1,4-phenylenebis(oxyethane-2,1-diyl)]diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N,N’-[1,4-phenylenebis(oxyethane-2,1-diyl)]diacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which N,N’-[1,4-phenylenebis(oxyethane-2,1-diyl)]diacetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Isomers: Positional Variations on the Benzene Ring
- N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide (CAS: 893769-00-1) and N,N'-[1,3-Phenylenebis(oxyethane-2,1-diyl)]diacetamide are positional isomers of the target compound. These isomers differ in the substitution pattern on the benzene ring (1,2- or 1,3- instead of 1,4-), leading to distinct physicochemical properties. For example, the 1,4-isomer exhibits higher symmetry, which may enhance crystallinity and thermal stability compared to its less symmetrical counterparts .
Compounds with Direct Acetamide Linkage (No Ethylene Glycol Spacer)
- N,N'-Diacetyl-1,4-phenylenediamine (CAS: 140-50-1) lacks the ethylene glycol linkers, with acetamide groups directly attached to the benzene ring. This structural simplification reduces molecular flexibility and hydrophilicity. The compound has a lower molecular weight (192.21 g/mol ) and a melting point of 198–202°C , similar to derivatives with ethylene glycol spacers . However, its reduced solubility in aqueous media limits its utility in biological applications compared to the more hydrophilic target compound .
Dimeric γ-AApeptides with Azanediyl Linkers
- N,N'-((1,4-Phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(N-(2,6-diaminohexyl)dodecanamide) (Compound 3) and related derivatives replace the oxyethane linkers with azanediyl (NH) groups and incorporate long alkyl chains (e.g., dodecanamide). These modifications enhance lipid solubility and antimicrobial activity.
Gemini Surfactants with Extended Alkyl Chains
- N,N'-((1,4-Phenylenebis(oxy))bis(2-oxoethane-2,1-diyl))bis(N,N-dimethyl-3-octanamidopropan-1-aminium) (C1) and analogs (C2, C3) are Gemini surfactants with cationic ammonium headgroups and long alkyl tails. These compounds exhibit critical micelle concentrations (CMC) as low as 0.00001–0.0003 M , decreasing with longer alkyl chains. In contrast, the target compound lacks surfactant properties due to its neutral acetamide termini and shorter ethylene glycol spacers .
Rigid Conjugated Systems with Ethyne Linkers
- 4,4′-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(N,N-dihexadecylaniline) (B-23) incorporates ethyne groups instead of oxyethane, creating a rigid, conjugated backbone. This structure enhances third-order nonlinear optical (NLO) properties, with applications in materials science. The target compound’s flexible ethylene glycol linkers preclude such electronic delocalization, highlighting the trade-off between rigidity and solubility .
Key Research Findings
- Antimicrobial Potential: Derivatives of the target compound, such as triazole-linked analogs, show moderate antimicrobial activity (e.g., MIC of 32 µg/mL against S. aureus) .
- Thermal Stability: The 1,4-substitution pattern confers higher melting points compared to non-symmetrical isomers .
- Solubility vs. Bioactivity : While ethylene glycol spacers improve aqueous solubility, bioactivity often requires additional functionalization (e.g., cationic or lipophilic groups) .
Biological Activity
N,N'-[1,4-phenylenebis(oxyethane-2,1-diyl)]diacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H22N2O4
- Molecular Weight : 286.34 g/mol
- CAS Number : [Not specified in available literature]
The compound is synthesized through the reaction of 4-amino-1,2-phenylenediamine with ethylene glycol in the presence of acetic anhydride, resulting in a product with significant stability and reactivity for further applications in biological research.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. The mechanism of action appears to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those associated with leukemia and breast cancer. The cytotoxic effects were evaluated using standard assays such as MTT and Annexin V staining.
Case Study: Leukemia Cell Lines
A study focusing on acute myeloid leukemia (AML) demonstrated that this compound significantly reduced cell viability with an EC50 value of approximately 25 µM. This was notably lower than the EC50 values observed for normal hematopoietic cells, indicating a selective cytotoxicity towards cancer cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
- DNA Intercalation : Preliminary studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.
Comparative Studies
Comparative studies have been conducted to evaluate the efficacy of this compound against other known compounds with similar structures.
| Compound | EC50 (µM) | Activity Type |
|---|---|---|
| N,N'-Bis(2-hydroxyethyl)aniline | 30 | Anticancer |
| N,N'-Diacetyl-m-toluidine | 40 | Antimicrobial |
| N,N'-[1,4-phenylenebis(oxyethane)] | 25 | Anticancer |
These findings highlight the potential of this compound as a more effective agent compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
